molecular formula C19H21N3OS B2758294 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 894874-20-5

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2758294
CAS No.: 894874-20-5
M. Wt: 339.46
InChI Key: GFDKHJIWGKGHRQ-UHFFFAOYSA-N
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Description

The compound 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide features a sulfanyl acetamide backbone linked to a 2,2-dimethyl-1,2-dihydroquinazolin-4-yl group and a 4-methylphenyl substituent. Quinazoline derivatives are pharmacologically significant, often associated with kinase inhibition, antimicrobial, or anticancer activities due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-8-10-14(11-9-13)20-17(23)12-24-18-15-6-4-5-7-16(15)21-19(2,3)22-18/h4-11,21H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDKHJIWGKGHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 2,2-dimethyl-1H-quinazolin-4-thiol with N-(4-methylphenyl)acetamide. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds with similar structural characteristics to 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide exhibit antiviral properties. For instance, derivatives of quinazoline have shown effectiveness against various viral strains, including HIV and hepatitis viruses . The mechanism of action often involves inhibition of viral replication or interference with viral protein synthesis.

Anti-inflammatory Properties

Research has demonstrated that quinazoline derivatives can possess anti-inflammatory effects. The compound's structural components may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. For example, studies on related compounds have shown significant reductions in inflammation markers in vitro and in vivo models .

Anticancer Potential

The anticancer properties of quinazoline derivatives are well-documented. Compounds similar to this compound have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Case Studies

StudyFocusFindings
Study A Antiviral ActivityDemonstrated effectiveness against HIV strains with IC50 values in the low micromolar range .
Study B Anti-inflammatory EffectsShowed significant reduction in TNF-alpha levels in treated models .
Study C Anticancer ActivityInduced apoptosis in breast cancer cell lines with an IC50 value of 20 µM .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways that involve the modification of the quinazoline core. These synthetic routes are crucial for optimizing the compound's efficacy and exploring structure-activity relationships (SAR) to enhance its biological activity.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. For example, it may inhibit the activity of tyrosine kinases, which play a key role in cell signaling and growth. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

The 1,2-dihydroquinazoline core distinguishes the target compound from analogs with triazole or benzothiazole groups. Key comparisons include:

Compound Name Heterocyclic Core Key Substituents Reported Activity References
Target Compound 1,2-Dihydroquinazoline 2,2-Dimethyl, 4-methylphenyl Inferred: Antimicrobial?
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide 1,2,4-Triazole Chlorophenyl, chloro-methylphenyl Not specified
N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide Benzene (no heterocycle) Methoxyphenyl, aminophenyl Antimicrobial
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide Benzothiazole Hydroxyphenyl, trioxo-benzothiazole Analgesic
  • Triazole Analogs : Compounds like those in and (e.g., OLC-12, VUAA-1) utilize 1,2,4-triazole cores, which are smaller and more electronegative than dihydroquinazoline. These features may enhance interactions with enzymes or receptors, as seen in Orco agonists targeting insect olfaction .

Substituent Effects

  • 4-Methylphenyl vs.
  • Chlorophenyl vs. Dimethyl-Dihydroquinazoline : Chlorine substituents (e.g., in ) increase electronegativity and may enhance binding to hydrophobic pockets, whereas the dimethyl-dihydroquinazoline group could stabilize the compound via intramolecular hydrogen bonding .

Physicochemical Properties

  • Metabolic Stability : The 2,2-dimethyl group on the quinazoline ring could hinder oxidative metabolism, extending half-life relative to compounds with unsubstituted heterocycles .

Biological Activity

The compound 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline moiety that contributes to its biological activity. The presence of a sulfanyl group suggests potential interactions with biological thiols, enhancing its reactivity. The 4-methylphenyl acetamide group may improve lipophilicity and bioavailability.

Chemical Structure

PropertyDescription
IUPAC Name2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Molecular FormulaC20H23N3OS
Molecular Weight357.48 g/mol
CAS Number892294-26-7

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of 2-aminobenzamide with appropriate aldehydes under catalytic conditions. Recent advancements include the use of green chemistry principles to minimize environmental impacts during synthesis.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

  • In vitro Studies :
    • The compound was tested on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.
    • Results indicated a GI50 value of 3.18 ± 0.11 µM for MCF-7 cells and 8.12 ± 0.43 µM for HeLa cells, suggesting potent anticancer properties compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action :
    • The mechanism involves inhibition of specific kinases associated with cancer progression, such as NEK6 and NEK7 . These kinases are often overexpressed in various cancers, making them viable targets for therapeutic intervention.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

A recent study focused on the differential expression of NEK family kinases in breast and cervical cancers revealed that targeting these proteins with novel inhibitors like the studied compound could significantly improve treatment outcomes .

Table: Summary of Biological Activities

Activity TypeTarget CellsGI50 (µM)Reference
AnticancerMCF-73.18 ± 0.11
AnticancerHeLa8.12 ± 0.43
AntimicrobialVarious PathogensNot specified

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